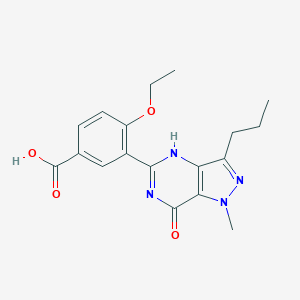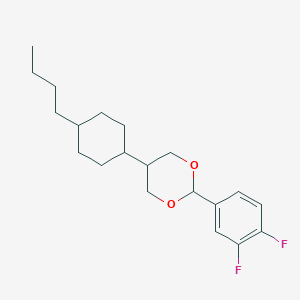
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, also known as DFD-01, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DFD-01 belongs to a class of compounds called dioxanes, which are known for their unique chemical properties and potential biological activity. In
作用机制
The mechanism of action of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key enzyme involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, as well as reduce inflammation and oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models of cancer. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, which could make it a useful therapeutic agent in the treatment of liver and kidney diseases.
实验室实验的优点和局限性
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity and can be administered in a variety of ways, including orally and intravenously. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes. Additionally, this compound is a relatively new compound, and there is still much to be learned about its biological activity and potential therapeutic applications.
未来方向
There are several future directions for research on trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane. One area of interest is in the development of new cancer treatments that incorporate this compound as a therapeutic agent. Additionally, there is a need for further research on the mechanism of action of this compound, which could help to identify new targets for drug development. Another area of interest is in the development of new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies and in clinical trials.
合成方法
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 3,4-difluorobenzaldehyde with trans-4-n-butylcyclohexanone to form the intermediate product. The intermediate product is then reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
科学研究应用
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has shown potential therapeutic applications in several areas of scientific research. One of the primary areas of interest is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent in the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
5-(4-butylcyclohexyl)-2-(3,4-difluorophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2O2/c1-2-3-4-14-5-7-15(8-6-14)17-12-23-20(24-13-17)16-9-10-18(21)19(22)11-16/h9-11,14-15,17,20H,2-8,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAIPTTYWJVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
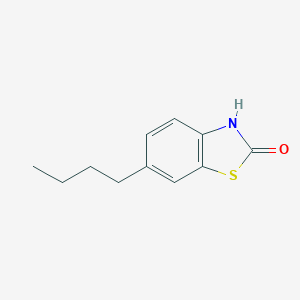





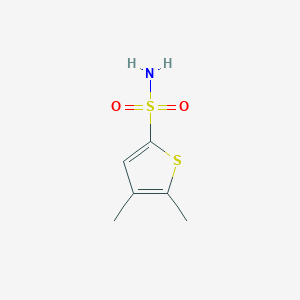
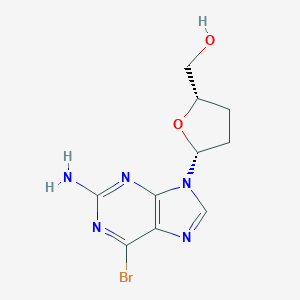

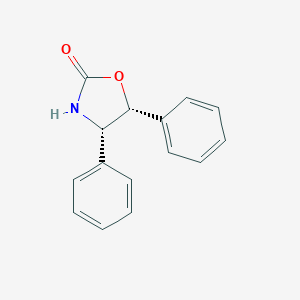
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
